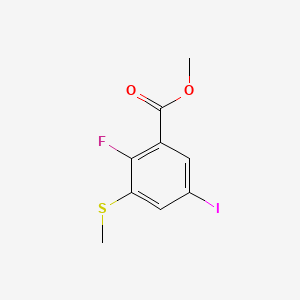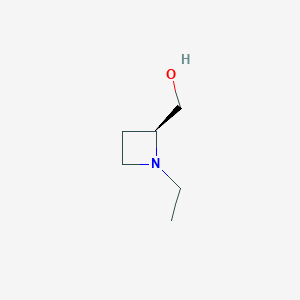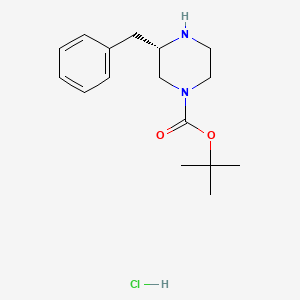
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a benzyl group attached to the piperazine ring and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom. The hydrochloride (HCl) salt form enhances its solubility in water, making it easier to handle in various chemical processes. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the BOC group.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Free amine.
科学的研究の応用
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of piperazine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor ligands.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The BOC protecting group can be removed to expose the active amine, which can then participate in further chemical reactions or interactions with biological molecules.
類似化合物との比較
Similar Compounds
(S)-4-N-BOC-2-Phenylpiperazine-HCl: Similar structure but with a phenyl group instead of a benzyl group.
(S)-4-N-BOC-2-Methylpiperazine-HCl: Contains a methyl group instead of a benzyl group.
(S)-4-N-BOC-2-Ethylpiperazine-HCl: Contains an ethyl group instead of a benzyl group.
Uniqueness
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H25ClN2O2 |
|---|---|
分子量 |
312.83 g/mol |
IUPAC名 |
tert-butyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m0./s1 |
InChIキー |
AUWGBJKYDPPOKZ-UQKRIMTDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC2=CC=CC=C2.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


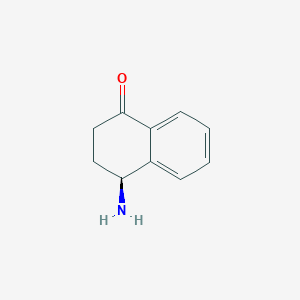

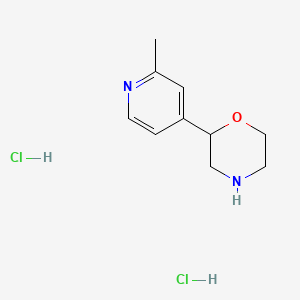
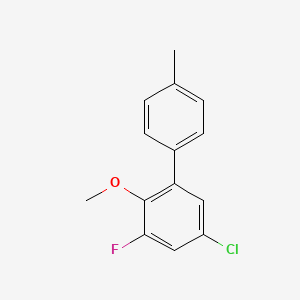
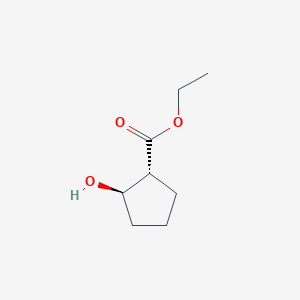
![(1S,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14025111.png)
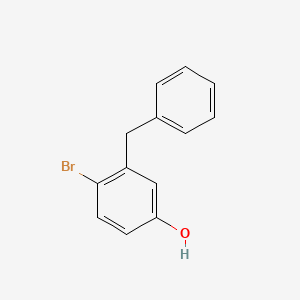
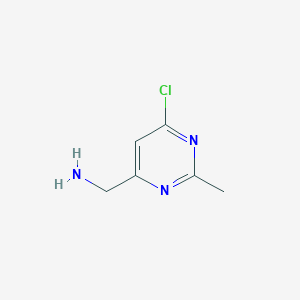
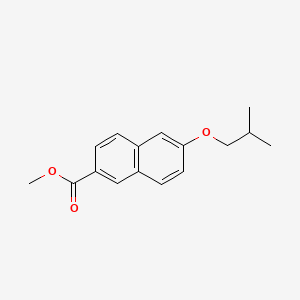
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
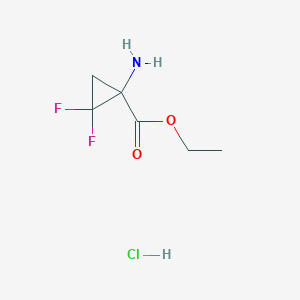
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
